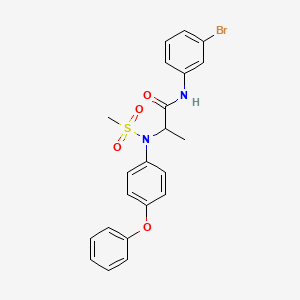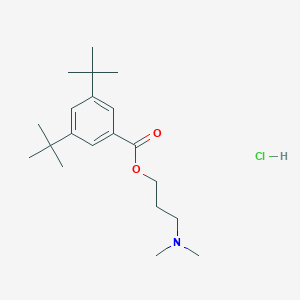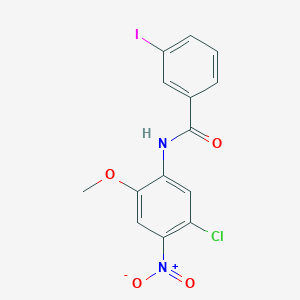![molecular formula C21H24N4O5S2 B4017179 5,5'-[(4-hydroxyphenyl)methylene]bis[6-hydroxy-2-(propylthio)-4(3H)-pyrimidinone]](/img/structure/B4017179.png)
5,5'-[(4-hydroxyphenyl)methylene]bis[6-hydroxy-2-(propylthio)-4(3H)-pyrimidinone]
Description
The compound "5,5'-[(4-hydroxyphenyl)methylene]bis[6-hydroxy-2-(propylthio)-4(3H)-pyrimidinone]" is part of a broader class of heterocyclic compounds that have been explored for their synthetic versatility and potential applications in various fields of chemistry and materials science. These compounds, including various pyrimidine derivatives, have been the focus of research due to their interesting chemical and physical properties.
Synthesis Analysis
The synthesis of complex pyrimidine derivatives often involves multi-component reactions, regiospecific annulation, and cyclocondensation processes with bifunctional heteronucleophiles. These methods allow for efficient and versatile synthesis pathways for creating a variety of heterocyclic compounds with desired functionalities. For instance, the use of 1-bis(methoxy)-4-bis(methylthio)-3-buten-2-one as a three-carbon synthon has demonstrated efficiency in synthesizing pyrimidine, pyridone, and other related heterocycles with aldehyde functionalities through cyclocondensation processes (Mahata et al., 2003).
Molecular Structure Analysis
The molecular structure of related pyrimidine derivatives reveals intricate arrangements and bonding patterns, contributing to their unique chemical behaviors. Crystallographic analyses often show how molecular packing and the distances between specific atoms or groups within these compounds influence their overall stability and reactivity. For example, the molecular structure of certain pyrimidine derivatives has been elucidated through X-ray crystallographic analysis, highlighting the significance of molecular geometry in determining their properties (George et al., 1998).
Chemical Reactions and Properties
Pyrimidine derivatives participate in a range of chemical reactions, including nucleophilic ring openings, cycloaromatization, and rearrangements, which are central to their chemical versatility. These reactions enable the transformation of pyrimidine derivatives into various structurally diverse heterocycles with potential applications in material science and organic synthesis. The reactivity of these compounds often hinges on the presence of substituents that can influence electron distribution and steric effects, thereby affecting reaction pathways and outcomes (Amareshwar et al., 2011).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as solubility, thermal stability, and optical properties, are crucial for their application in material science. For instance, fluorinated polyimides derived from pyrimidine-based monomers exhibit low water absorption rates, low dielectric constants, and high thermal stability, making them suitable for use in electronic and optical applications. These properties are influenced by the molecular structure, including the presence of fluorinated groups and the overall polymer architecture (Madhra et al., 2002).
Chemical Properties Analysis
The chemical properties of pyrimidine derivatives are defined by their reactivity towards various chemical agents and conditions. These compounds exhibit a range of behaviors in chemical reactions, including electrophilic and nucleophilic attacks, which are pivotal for their utility in synthetic chemistry. The electronic structure and functional groups present in these compounds dictate their reactivity patterns, enabling their use in constructing complex molecular architectures (Barakat et al., 2015).
properties
IUPAC Name |
4-hydroxy-5-[(4-hydroxy-6-oxo-2-propylsulfanyl-1H-pyrimidin-5-yl)-(4-hydroxyphenyl)methyl]-2-propylsulfanyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O5S2/c1-3-9-31-20-22-16(27)14(17(28)23-20)13(11-5-7-12(26)8-6-11)15-18(29)24-21(25-19(15)30)32-10-4-2/h5-8,13,26H,3-4,9-10H2,1-2H3,(H2,22,23,27,28)(H2,24,25,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDFGMTOFBGIABU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC(=C(C(=O)N1)C(C2=CC=C(C=C2)O)C3=C(N=C(NC3=O)SCCC)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5'-[(4-hydroxyphenyl)methylene]bis[6-hydroxy-2-(propylthio)-4(3H)-pyrimidinone] | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-chloro-N-(2,4-dichlorobenzyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B4017101.png)

![3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B4017113.png)
![6-methyl-3-[(4-methyl-1H-imidazol-2-yl)methyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4017119.png)
![5-(4-methoxyphenyl)-4-({[3-(4-morpholinyl)propyl]amino}methylene)-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4017132.png)

![17-(5-chloro-2-methoxyphenyl)-1,8-dimethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4017137.png)
![11-(4-methylbenzoyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4017144.png)
![N-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B4017149.png)
![4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-5-ethyl-6-methyl-2-pyrimidinamine](/img/structure/B4017161.png)
![N-[(4-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]-3-phenylpropanamide](/img/structure/B4017186.png)
![N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-phenylbutanamide](/img/structure/B4017194.png)

![methyl [5-(5-bromo-3-chloro-2-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4017215.png)